molecular formula C12H9F2NO2 B1472409 1-[(3,5-difluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid CAS No. 1504724-23-5

1-[(3,5-difluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid

Cat. No. B1472409
CAS RN: 1504724-23-5
M. Wt: 237.2 g/mol
InChI Key: MKCXDXHZWMHQCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-Difluorophenyl)methyl-1H-pyrrole-2-carboxylic acid (DFPPC) is a synthetic organic compound that is widely used in scientific research. It is a versatile compound that has been used in a number of applications, including as an inhibitor of enzymes, as a catalyst, and as a reagent for organic synthesis. DFPPC has been studied extensively for its biochemical and physiological effects, and it has been used in a range of laboratory experiments.

Scientific Research Applications

Environmental Persistence and Bioaccumulation

Research on perfluorinated carboxylates (PFCAs) and perfluorinated sulfonates (PFASs), which are structurally related to 1-[(3,5-difluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid, highlights their environmental persistence and potential for bioaccumulation. Studies have shown that the bioaccumulation potential of PFCAs is directly related to the length of their fluorinated carbon chain, with longer chains exhibiting higher bioaccumulation potential. However, PFCAs with shorter chains, such as perfluorooctanoate (PFO) and below, are not considered bioaccumulative according to regulatory criteria (Conder et al., 2008).

Industrial Transition and Fluorinated Alternatives

The industrial transition towards fluorinated alternatives, including shorter-chain PFCAs and PFASs, has been driven by concerns over the environmental and health impacts of longer-chain counterparts. These alternatives are used in various applications, including fluoropolymer manufacture, surface treatments, and fire-fighting foams. Despite the transition, the environmental safety and impact of these shorter-chain alternatives remain uncertain, highlighting the need for further research and risk assessment (Wang et al., 2013).

Microbial Degradation and Environmental Fate

The microbial degradation and environmental fate of polyfluoroalkyl chemicals, which include precursors to PFCAs and PFASs, have been extensively studied. These investigations aim to understand the biodegradation pathways, half-lives, and potential for defluorination, which are crucial for assessing the environmental impact and developing strategies for remediation and pollution control (Liu & Mejia Avendaño, 2013).

Treatment and Removal Technologies

Advancements in treatment and removal technologies for PFCAs and PFASs from water and wastewater have been a significant area of research. Various technologies, including filtration, sorption, advanced oxidation, and biodegradation methods, have been explored to effectively remove these compounds from contaminated sources, highlighting the ongoing efforts to mitigate their environmental presence and potential harm (Rayne & Forest, 2009).

properties

IUPAC Name

1-[(3,5-difluorophenyl)methyl]pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2NO2/c13-9-4-8(5-10(14)6-9)7-15-3-1-2-11(15)12(16)17/h1-6H,7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKCXDXHZWMHQCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C(=O)O)CC2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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